1-Butyl-1-ethylhydrazine

Description

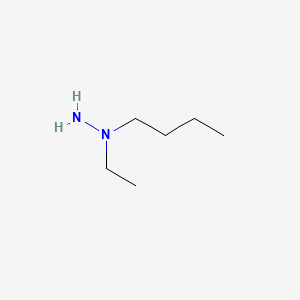

1-Butyl-1-ethylhydrazine (CAS: 52728-56-0) is a hydrazine derivative with the chemical formula C₆H₁₆N₂ and a molecular weight of 116.2046 g/mol. Structurally, it features a hydrazine backbone substituted with a butyl and an ethyl group at the same nitrogen atom, giving it the IUPAC name this compound. This compound is part of the alkyl-substituted hydrazine family, known for applications in organic synthesis, pharmaceuticals, and coordination chemistry.

Properties

CAS No. |

52728-56-0 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

1-butyl-1-ethylhydrazine |

InChI |

InChI=1S/C6H16N2/c1-3-5-6-8(7)4-2/h3-7H2,1-2H3 |

InChI Key |

GGVXCUYZOPPOAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl- and aryl-substituted hydrazines exhibit distinct chemical and physical properties depending on their substituents. Below is a detailed comparison of 1-butyl-1-ethylhydrazine with structurally related hydrazine derivatives:

Structural and Physical Properties

Key Research Findings

- Crystallographic Data: Nitrophenyl-substituted hydrazines exhibit monoclinic crystal systems (space group P21/c) with β angles ~100°, as confirmed by single-crystal X-ray diffraction .

- Biological Activity : Benzimidazole-acetohydrazide derivatives show IC₅₀ values <10 μM against breast cancer cell lines (MCF-7), surpassing simpler alkyl hydrazines .

- Thermal Stability : Alkyl hydrazines decompose at lower temperatures (~150°C) compared to aryl derivatives (>200°C) due to weaker C–N bonds .

Notes

- Synthetic Challenges : Asymmetric alkylation (e.g., this compound) often requires excess reagents to avoid byproducts like 1,2-dialkylhydrazines .

- Toxicity : Alkyl hydrazines are generally more toxic than aryl analogs; proper handling and ventilation are critical .

- Research Gaps: Limited data on the environmental impact of this compound compared to its methyl counterpart .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.